7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-(3-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Description
This compound is a 1,3-dimethylpurine-2,6-dione derivative with substitutions at positions 7 and 8, conferring unique physicochemical and pharmacological properties.
- Position 8: A 3-methylpiperidin-1-yl group, contributing to tertiary amine basicity and enhanced blood-brain barrier penetration .
- Potential Applications: Based on structural analogs, this compound may target enzymes like phosphoenolpyruvate carboxykinase (PEPCK) or purine-metabolizing enzymes, with applications in metabolic disorders or oncology .
Properties
IUPAC Name |
7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27Cl2N5O4/c1-13-5-4-8-28(10-13)21-25-19-18(20(31)27(3)22(32)26(19)2)29(21)11-15(30)12-33-17-7-6-14(23)9-16(17)24/h6-7,9,13,15,30H,4-5,8,10-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REFSOMWUBGGBPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(N2CC(COC4=C(C=C(C=C4)Cl)Cl)O)C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27Cl2N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues of Purine-2,6-Diones
Table 1: Key Structural and Functional Comparisons
Pharmacokinetic and Pharmacodynamic Insights
- Lipophilicity: The 2,4-dichlorophenoxy group in the target compound increases logP compared to non-halogenated analogs (e.g., ), favoring membrane permeability but risking cytochrome P450-mediated metabolism .
- Solubility : The 2-hydroxypropyl moiety balances lipophilicity, improving aqueous solubility over fully aromatic analogs (e.g., ’s trifluoromethoxy derivatives) .
Enzyme Inhibition and Selectivity
- PEPCK Inhibition: Analogous 1,3,8-trisubstituted purine-2,6-diones () show PEPCK inhibition, suggesting the target compound’s dichlorophenoxy group could improve potency via hydrophobic active-site interactions .
- Kinase Selectivity : Compared to 8-thio-theophyllines (), the target’s methylpiperidinyl group may reduce off-target effects on kinases like PKA due to steric hindrance .
Q & A
Q. What methodologies are recommended for synthesizing and purifying this compound?
The synthesis involves multi-step organic reactions, typically starting with functionalization at the 7- and 8-positions of the xanthine core. Key steps include:
- Nucleophilic substitution at position 8 using 3-methylpiperidine under controlled pH (8–10) to ensure regioselectivity .
- Alkylation at position 7 with 3-(2,4-dichlorophenoxy)-2-hydroxypropyl groups, requiring anhydrous conditions and catalysts like triethylamine (TEA) to minimize side reactions .
- Purification : Column chromatography (e.g., silica gel, eluent: CH₂Cl₂/MeOH 95:5) and recrystallization (ethanol/water) to achieve >95% purity .
Example Optimization Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 8-Substitution | 3-Methylpiperidine, DMF, 60°C | 72 | 89% |
| 7-Alkylation | 3-(2,4-Dichlorophenoxy)-2-hydroxypropyl bromide, TEA, THF | 65 | 92% |
Q. How can structural integrity be validated post-synthesis?
Use a combination of:
- ¹H/¹³C NMR to confirm substitution patterns (e.g., characteristic shifts for dichlorophenoxy protons at δ 7.2–7.5 ppm and piperidinyl N-CH₃ at δ 2.8–3.1 ppm) .
- High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₃H₂₈Cl₂N₆O₄: 539.15) .
- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities at the 2-hydroxypropyl moiety .
Q. What preliminary assays are suitable for evaluating biological activity?
- In vitro enzyme inhibition : Test against adenosine receptors (A₁/A₂ₐ) using radioligand binding assays (IC₅₀ values) .
- Cytotoxicity screening : Use MTT assays on HEK-293 or HepG2 cell lines to assess safety margins (EC₅₀ > 100 µM recommended) .
- Solubility/logP : Determine via shake-flask method (aqueous/organic phase partitioning) to guide pharmacokinetic studies .
Advanced Research Questions
Q. How can computational modeling guide structure-activity relationship (SAR) studies?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities at adenosine receptors. Focus on interactions between the 3-methylpiperidinyl group and hydrophobic receptor pockets .
- QSAR models : Train models with descriptors like polar surface area (PSA) and ClogP to correlate substituent effects (e.g., dichlorophenoxy vs. methoxyphenyl) with bioactivity .
- MD simulations : Analyze stability of receptor-ligand complexes over 100-ns trajectories to identify critical hydrogen bonds (e.g., 2-hydroxypropyl-OH with Thr257 in A₂ₐ) .
Q. How should researchers address contradictory data in biological assays?
- Orthogonal validation : Replicate radioligand binding results with functional assays (e.g., cAMP accumulation for adenosine receptors) .
- Meta-analysis : Pool data from structurally analogous compounds (e.g., 8-piperazinyl xanthines) to identify trends obscured by assay variability .
- Probe solvent effects : Test activity in DMSO vs. cyclodextrin-based formulations to rule out aggregation artifacts .
Q. What strategies optimize pharmacokinetic properties without compromising activity?
- Prodrug design : Esterify the 2-hydroxypropyl group to enhance oral bioavailability (e.g., acetyl-protected derivatives hydrolyzed in vivo) .
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Modify labile sites (e.g., piperidinyl N-methyl to cyclopropyl) .
- Plasma protein binding : Use equilibrium dialysis to quantify unbound fraction; introduce hydrophilic groups (e.g., PEG linkers) to reduce binding .
Q. How can advanced spectral techniques resolve stereochemical uncertainties?
- NOESY NMR : Detect spatial proximity between 2-hydroxypropyl protons and the purine core to confirm R/S configuration .
- VCD spectroscopy : Compare experimental vibrational circular dichroism spectra with DFT-calculated models to assign absolute stereochemistry .
- Cryo-EM : For receptor-bound complexes, resolve binding poses at near-atomic resolution (if crystallization fails) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
